Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine
Description
Methyl-[3-(2-trifluoromethylphenyl)-propyl]-amine is a secondary amine featuring a propyl linker between a methylamine group and a 2-trifluoromethylphenyl aromatic ring. This compound is structurally related to pharmaceutical agents such as fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), but differs in substituent placement and functional groups .
Properties
CAS No. |
886763-08-2 |
|---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-4-6-9-5-2-3-7-10(9)11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3 |
InChI Key |
WMPARHAXQOCYFB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine typically involves the following steps:
Formation of the trifluoromethyl-phenyl intermediate: This can be achieved through a trifluoromethylation reaction, where a phenyl ring is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Attachment of the propyl chain: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with a propyl halide under acidic conditions to form the propyl-substituted phenyl compound.
Introduction of the amine group: Finally, the propyl-substituted phenyl compound undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Iron powder, hydrochloric acid
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Amine Type and Reactivity : Secondary amines (e.g., TMMAP, target compound) exhibit lower CO2 adsorption efficiency (~0.3–0.5) compared to primary amines (~0.7–1.0 under humid conditions) due to reduced nucleophilicity . This suggests the target compound’s secondary amine may limit its utility in gas capture but enhance stability in drug formulations.
Synthetic Challenges : The 2-substituted trifluoromethyl group could complicate synthesis due to steric effects, as seen in the optimization of 3-(3-trifluoromethylphenyl)propanal routes .
Biological Activity
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine, also known as N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine, is a compound with significant biological activity, particularly in pharmacology. Its unique structure, featuring a trifluoromethyl group, enhances its binding affinity to neurotransmitter receptors, which is crucial for its potential therapeutic applications.
- Molecular Formula : C17H18F3NO
- Key Functional Groups : Trifluoromethyl group and amine
- Structural Similarity : Related to fluoxetine, an established antidepressant
The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by improving metabolic stability and receptor binding affinity .
Biological Activity
1. Antidepressant Effects
This compound has shown promising antidepressant-like effects in various studies. Its structural modifications allow it to interact effectively with serotonin transporters, similar to fluoxetine. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders .
2. Mechanism of Action
The mechanism of action is primarily linked to the modulation of the serotonergic system. Studies have demonstrated that this compound influences the 5-HT1A and 5-HT3 receptors, which are integral to the antidepressant effects observed in animal models. In forced swimming tests (FST) and tail suspension tests (TST), the compound exhibited significant antidepressant-like activity, indicating its potential for further development as a therapeutic agent .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antidepressant-Like Effects : In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in behavioral tests. The results indicated that these effects were linked to serotonin receptor modulation without significant toxicity .
- Binding Studies : Interaction studies revealed that this compound has a higher binding affinity for serotonin transporters compared to non-fluorinated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
